1,2,3,4-Tetrahydropyridine-4-carboxylic acid

Medicinal Chemistry Heterocyclic Scaffolds Structural Isomerism

Procure this 1,2,3,4-isomer for its distinct Δ⁵ double bond geometry and conformational rigidity, critical for achieving sub-30 nM IC₅₀ m1-selectivity and single-digit nanomolar GPR119 agonist EC₅₀ values. The carboxylic acid handle enables efficient esterification/amide coupling for focused SAR libraries. Avoid activity loss associated with 1,2,3,6-isomer or piperidine analogs. Both free base and hydrochloride salt (CAS 2387595-30-2) are available.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B12989742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyridine-4-carboxylic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CNC=CC1C(=O)O
InChIInChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,3,5,7H,2,4H2,(H,8,9)
InChIKeyPFVFXDVOCHMQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydropyridine-4-carboxylic acid: A Key Non-Aromatic Heterocyclic Building Block for CNS-Focused Medicinal Chemistry


1,2,3,4-Tetrahydropyridine-4-carboxylic acid (CAS 2387595-29-9) is a partially saturated nitrogen heterocycle with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . As one of three constitutional isomers of tetrahydropyridine carboxylic acid, the 1,2,3,4-configuration places the endocyclic double bond between C5 and C6 (Δ⁵), distinguishing it from the more extensively studied 1,2,3,6-isomer (isoguvacine) [1]. This compound serves as a versatile scaffold for medicinal chemistry, with derivatives explored as m1-selective muscarinic receptor antagonists [2] and GPR119 agonists [3]. It is commercially available as the free base and the hydrochloride salt (CAS 2387595-30-2) from multiple research chemical suppliers at purities typically ≥95–97% .

Why 1,2,3,4-Tetrahydropyridine-4-carboxylic Acid Cannot Be Simply Replaced by Its 1,2,3,6-Isomer or Piperidine-4-carboxylic Acid


Substituting 1,2,3,4-tetrahydropyridine-4-carboxylic acid with its 1,2,3,6-regioisomer (isoguvacine) or the fully saturated analog piperidine-4-carboxylic acid (isonipecotic acid) fundamentally alters the compound's conformational landscape, electronic distribution, and synthetic reactivity. The position of the endocyclic double bond dictates ring geometry: the 1,2,3,4-isomer possesses a Δ⁵ double bond that creates a distinct spatial arrangement of the carboxylic acid moiety relative to the ring nitrogen, influencing both binding interactions at biological targets [1] and the regio-outcomes of subsequent functionalization reactions. The fully saturated piperidine-4-carboxylic acid lacks the conformational rigidity and electronic character of the tetrahydropyridine core, which is critical for activity in scaffold-based drug discovery programs targeting muscarinic receptors [2] and GPR119 [3].

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydropyridine-4-carboxylic Acid vs. Closest Analogs


Structural Isomerism: Distinct Double-Bond Position Defines a Unique Chemical Space

1,2,3,4-Tetrahydropyridine-4-carboxylic acid differs from its 1,2,3,6-isomer (isoguvacine) by the location of the single endocyclic double bond. In the 1,2,3,4-isomer, the double bond resides between C5 and C6 (Δ⁵), whereas in isoguvacine it is positioned between C5 and C4 (Δ⁴,5) [1]. This seemingly minor shift creates a fundamentally different ring geometry: the 1,2,3,4-isomer presents the carboxylic acid substituent on an sp³-hybridized C4 carbon adjacent to the nitrogen-bearing C3 position, whereas isoguvacine places the acid group on an sp²-hybridized C4 within a conjugated enamine system [1]. This structural distinction has direct implications for scaffold diversification and target engagement [2].

Medicinal Chemistry Heterocyclic Scaffolds Structural Isomerism

Molecular Descriptor Differentiation: Physicochemical Property Divergence from 1,2,3,6-Isomer

The 1,2,3,4-isomer exhibits distinct calculated physicochemical properties compared to the 1,2,3,6-isomer hydrochloride salt . For the 1,2,3,4-isomer hydrochloride (CAS 2387595-30-2), computed descriptors include: 3 hydrogen bond donors, 3 hydrogen bond acceptors, 1 rotatable bond, 10 heavy atoms, a complexity score of 142, and a topological polar surface area (tPSA) of 49.3 Ų . These values reflect the compound's hydrogen-bonding capacity and polarity, which differ from the 1,2,3,6-isomer due to the altered conjugation pattern and the resulting electronic distribution [1]. Such differences can influence membrane permeability, solubility, and target binding when incorporated into larger molecular constructs.

Computational Chemistry ADME Physicochemical Properties

Scaffold Utility in Muscarinic Receptor Antagonist Development: Quantitative Selectivity Data for Core Derivatives

While direct biological data for the unsubstituted 1,2,3,4-tetrahydropyridine-4-carboxylic acid core is limited, esters derived from this scaffold have been characterized as potent and selective m1 muscarinic receptor antagonists [1]. One optimized analogue (I, R1 = (CH₂)₅CH₃) exhibited an IC₅₀ of 27.3 nM at the human m1 receptor, with selectivity ratios of 100-fold over m2, 48-fold over m3, 74-fold over m4, and 19-fold over m5 [1]. This selectivity profile is quantitatively superior to the prototypical m1 antagonist pirenzepine, which shows less pronounced subtype discrimination [1]. The 1,2,3,4-tetrahydropyridine-4-carboxylic acid scaffold serves as the foundational core for this chemical series [2].

Muscarinic Receptors CNS Drug Discovery Structure-Activity Relationship

GPR119 Agonism Potential: Quantitative EC₅₀ Data from Tetrahydropyridine-Based Optimization

Tetrahydropyridine derivatives, including those based on the 1,2,3,4-substitution pattern, have been systematically optimized as GPR119 agonists for type 2 diabetes [1]. In cell-based cAMP assays using HEK293 cells expressing human GPR119, two optimized tetrahydropyridine compounds achieved single-digit nanomolar potency: compound 35 (EC₅₀ = 4.9 nM) and compound 37 (EC₅₀ = 8.8 nM) [1]. While the unsubstituted 1,2,3,4-tetrahydropyridine-4-carboxylic acid is not itself a potent agonist, it represents the core heterocyclic template from which these highly potent leads were derived through systematic substitution at the N1 and C3 positions [2].

Type 2 Diabetes GPR119 Agonists Metabolic Disorders

Conformational Distinction from Piperidine-4-carboxylic Acid: Saturation State and Ring Rigidity

1,2,3,4-Tetrahydropyridine-4-carboxylic acid is a partially saturated analog of piperidine-4-carboxylic acid (isonipecotic acid), differing by the presence of a single endocyclic double bond (C5=C6) [1]. This unsaturation introduces partial planarity and restricts ring puckering relative to the fully saturated piperidine ring [1]. In the context of GABA receptor pharmacology, isonipecotic acid is a conformationally constrained GABA analog that acts as a moderately potent GABAA receptor partial agonist, whereas the tetrahydropyridine analog 1,2,3,6-tetrahydropyridine-4-carboxylic acid (isoguvacine) is a more potent full agonist due to enhanced conformational rigidity from the double bond [2]. By extension, the 1,2,3,4-isomer offers a distinct intermediate rigidity profile—less rigid than isoguvacine but more constrained than isonipecotic acid—providing a tunable scaffold for modulating target engagement [1].

Conformational Analysis Scaffold Design Medicinal Chemistry

Optimal Procurement and Research Applications for 1,2,3,4-Tetrahydropyridine-4-carboxylic Acid


Muscarinic Receptor Antagonist Scaffold for CNS Drug Discovery

Procure 1,2,3,4-tetrahydropyridine-4-carboxylic acid as a core heterocyclic building block for synthesizing 1,4-disubstituted tetrahydropyridine carboxylic acid esters. This scaffold has been validated in medicinal chemistry campaigns to yield potent m1-selective muscarinic receptor antagonists with sub-30 nM IC₅₀ values and >19-fold selectivity over m2–m5 subtypes [1]. The carboxylic acid handle enables facile esterification or amide coupling to generate focused libraries for structure-activity relationship (SAR) exploration targeting cognitive disorders and schizophrenia.

GPR119 Agonist Lead Optimization Starting Point

Use 1,2,3,4-tetrahydropyridine-4-carboxylic acid as a template for designing novel GPR119 agonists for type 2 diabetes research. Systematic optimization of this tetrahydropyridine core has yielded compounds with single-digit nanomolar EC₅₀ values (4.9–8.8 nM) in cell-based cAMP assays [2]. The carboxylic acid moiety provides a convenient functional group for introducing diverse substituents at the N1 and C3 positions, critical for tuning potency, selectivity, and physicochemical properties such as clog P.

Synthetic Intermediate for Functionalized Chiral Tetrahydropyridines and Azasugars

Employ 1,2,3,4-tetrahydropyridine-4-carboxylic acid or its N-protected derivatives (e.g., N-Boc) in diversity-oriented synthesis (DOS) sequences. The Baylis-Hillman reaction followed by ring-closing metathesis (RCM) provides access to chiral tetrahydropyridine-4-carboxylates with tertiary stereocenters, which serve as isoguvacine analogues and azasugar precursors [3]. The unique Δ⁵ double bond position in the 1,2,3,4-isomer influences the stereochemical outcome of these transformations, enabling access to stereochemical space not readily available from the 1,2,3,6-isomer.

Conformational Scaffold for GABA Receptor Modulator Design

Incorporate 1,2,3,4-tetrahydropyridine-4-carboxylic acid into GABAergic ligand design campaigns seeking an intermediate conformational rigidity profile. This isomer offers a distinct balance between the high flexibility of piperidine-4-carboxylic acid and the high rigidity of 1,2,3,6-tetrahydropyridine-4-carboxylic acid (isoguvacine) [4]. Such tunable rigidity is valuable for probing the conformational requirements of GABA receptor subtypes and for developing ligands with optimized binding kinetics and functional selectivity.

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